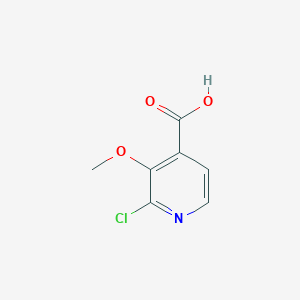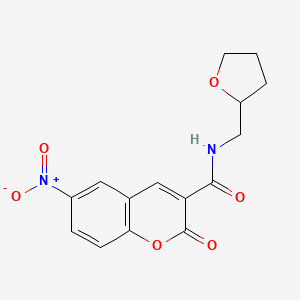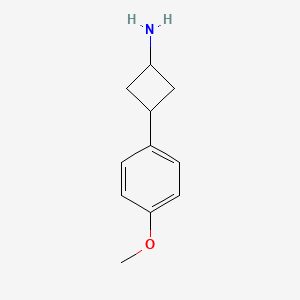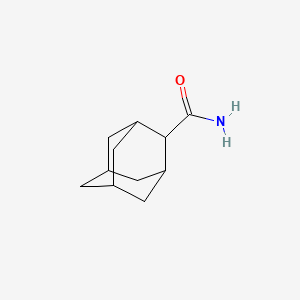
Adamantane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . It has a unique structural, biological, and stimulus-responsive properties . The IUPAC name for this compound is 2-adamantanecarboxamide .
Synthesis Analysis
The synthesis of substituted adamantanes like this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, following methanolysis of a compound, a mixture of methyl 1- and 2-adamantanecarboxylates was obtained .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as adamantanones. These are organic compounds where a ketone group is attached to the adamantane (tricyclo[3.3.1.13,7]decane) ring . The InChI code for this compound is 1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.26 . It has a melting point of 189-190°C . Adamantane derivatives are characterized by their unique physical and chemical properties .科学的研究の応用
Synthesis and Structural Analysis :
- New carboxamides containing adamantane fragments were synthesized and studied for their structural properties. The process involved synthesizing these compounds from adamantanecarboxylic acid chlorides and adamantane-containing amines. Some carboxamides were inactive in the reduction with lithium tetrahydridoaluminate, an observation discussed in light of quantum-chemical calculations (Kas’yan et al., 2007).
Catalytic Synthesis :
- N-Aryl(benzyl)adamantane-1-carboxamides were synthesized by reacting adamantane-1-carboxylic acid with aromatic amines, using phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine. This method yielded these compounds efficiently, at a range of 54–87% (Shishkin et al., 2020).
Synthesis of Derivatives and Analysis :
- Adamantane-1-carboxamides underwent various reactions with oxalyl chloride, leading to the formation of different derivatives. These reactions and the resulting compounds' mass spectra were thoroughly analyzed (Sasaki et al., 1969).
Drug Development Applications :
- Adamantane carboxamides were identified as inhibitors of Ebola virus cell entry and the EBOV glycoprotein. These compounds showed potent activity against the Ebola virus in various assays, providing a pathway for developing new therapeutics (Plewe et al., 2020).
Material Synthesis :
- Adamantane derivatives, including 3-phenyl-adamantane-1-carboxylic acid, were synthesized and characterized using various techniques such as X-ray diffraction and Fourier transform infrared spectroscopy. These materials have potential applications in medicinal chemistry (Wei et al., 2019).
Pharmaceutical Research :
- The use of the adamantane structure in medicinal chemistry is significant. Adamantane derivatives contribute to the absorption, distribution, metabolism, or excretion (ADME) properties of drugs, as well as hydrophobic effects, ion channels, and as a rigid scaffold in drug design (Lamoureux & Artavia, 2010).
作用機序
Target of Action
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known to interact with their targets via unique stability and reactivity when compared to simple hydrocarbon derivatives . They can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions . These reactions can activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Pharmacokinetics
The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique stability and reactivity of adamantane derivatives when compared to simple hydrocarbon derivatives suggest that they may be influenced by environmental conditions .
Safety and Hazards
While specific safety and hazards information for Adamantane-2-carboxamide is not available, it’s important to handle all chemicals with care. For instance, Adamantane causes serious eye irritation . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling such compounds .
将来の方向性
Adamantane derivatives have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The determination of a binding site and relevant structural models may facilitate structure-based drug design of the adamantane carboxamide chemical series to provide the identification of improved therapeutic candidates .
生化学分析
Biochemical Properties
Adamantane-2-carboxamide participates in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Cellular Effects
Adamantane derivatives, including this compound, have been reported to influence the biofilm formation of E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus, and their antimicrobial activity may be attributed to membranotropic activity .
Molecular Mechanism
The molecular mechanism of this compound involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups .
特性
IUPAC Name |
adamantane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVSOMKHIRXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

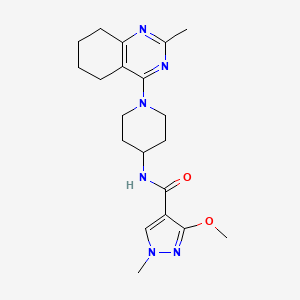
![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
